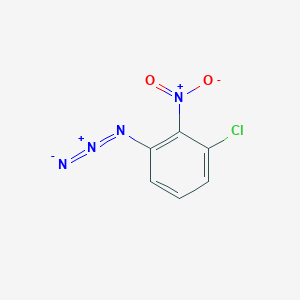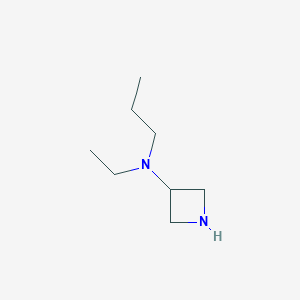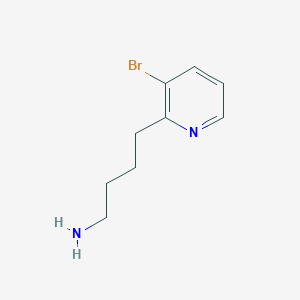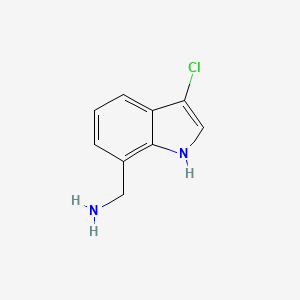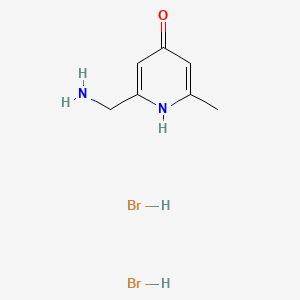
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide is a chemical compound with a pyridine ring structure substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide typically involves the reaction of 2-(aminomethyl)-6-methylpyridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrobromide salt. The process may involve the following steps:
Starting Material Preparation: 2-(aminomethyl)-6-methylpyridine is synthesized through a series of reactions starting from commercially available precursors.
Reaction with Hydrobromic Acid: The aminomethylpyridine is reacted with hydrobromic acid in a suitable solvent, such as ethanol or water, under reflux conditions.
Isolation and Purification: The resulting dihydrobromide salt is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the methyl group at the 6-position.
6-Methylpyridine: Lacks the aminomethyl group at the 2-position.
4-Methylpyridine: Has a methyl group at the 4-position instead of the 6-position.
Uniqueness
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity not observed in similar compounds.
Propriétés
Formule moléculaire |
C7H12Br2N2O |
|---|---|
Poids moléculaire |
299.99 g/mol |
Nom IUPAC |
2-(aminomethyl)-6-methyl-1H-pyridin-4-one;dihydrobromide |
InChI |
InChI=1S/C7H10N2O.2BrH/c1-5-2-7(10)3-6(4-8)9-5;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H |
Clé InChI |
RXQKBXNVOVOICA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=C(N1)CN.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


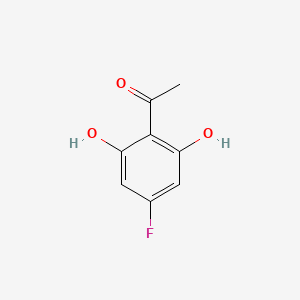
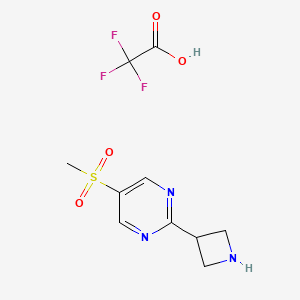
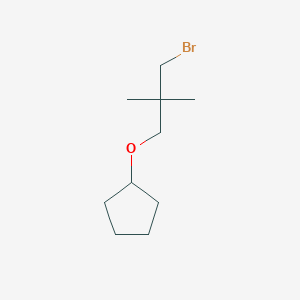
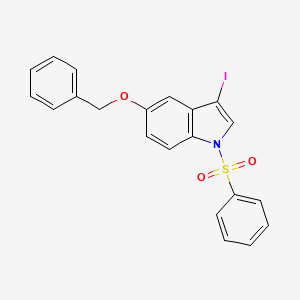

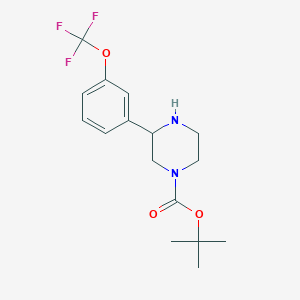


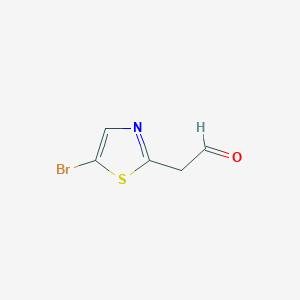
![tert-butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate](/img/structure/B13555554.png)
